molecular formula C21H25N3O B13839292 Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

Cat. No.: B13839292
M. Wt: 341.5 g/mol
InChI Key: QVVPVVCGGIDLFZ-ALHCPFOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is a complex organic compound known for its significant applications in medicinal chemistry. This compound is structurally characterized by the presence of a pyrazine ring substituted with diphenyl groups and an isopropylamino group, linked to an ethyl acetate moiety through a butoxy chain. It is often studied for its potential therapeutic properties and its role as a precursor in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazine ring, followed by the introduction of diphenyl groups through electrophilic aromatic substitution. The isopropylamino group is then added via nucleophilic substitution. The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate involves its interaction with specific molecular targets. It acts as an agonist for certain receptors, leading to the activation of downstream signaling pathways. This can result in various physiological effects, such as vasodilation or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-((5,6-Diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is unique due to its specific structural features and the presence of an ethyl acetate moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C21H25N3O

Molecular Weight

341.5 g/mol

IUPAC Name

6,7,9-trideuterio-2-methyl-5-[2-(6-methylpyridin-3-yl)ethyl]-2-oxido-8-(trideuteriomethyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium

InChI

InChI=1S/C21H25N3O/c1-15-4-7-20-18(12-15)19-14-24(3,25)11-9-21(19)23(20)10-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3/i1D3,4D,7D,12D

InChI Key

QVVPVVCGGIDLFZ-ALHCPFOHSA-N

Isomeric SMILES

[2H]C1=C(C2=C(C(=C1C([2H])([2H])[2H])[2H])C3=C(N2CCC4=CN=C(C=C4)C)CC[N+](C3)(C)[O-])[2H]

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C[N+](CC3)(C)[O-])CCC4=CN=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.